molecular formula C14H18O3 B1325245 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid CAS No. 870286-97-8

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325245
CAS No.: 870286-97-8
M. Wt: 234.29 g/mol
InChI Key: LFKYRWIIMLLSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a 3,4-dimethylphenyl group and a keto group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethylbenzaldehyde with a suitable ketone, such as acetone, under basic conditions to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the keto group at the sixth position.

    Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group and the aromatic ring play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethylphenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.

    6-(3,4-Dimethylphenyl)-6-oxooctanoic acid: Similar structure with two additional carbons in the backbone.

    6-(3,4-Dimethylphenyl)-6-oxononanoic acid: Similar structure with three additional carbons in the backbone.

Uniqueness

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid is unique due to its specific chain length and the position of the keto group, which influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also imparts distinct properties compared to other similar compounds.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKYRWIIMLLSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645272
Record name 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870286-97-8
Record name 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.